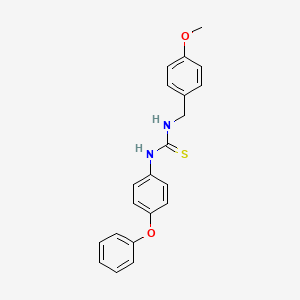
N-(4-methoxybenzyl)-N'-(4-phenoxyphenyl)thiourea
Vue d'ensemble
Description
N-(4-methoxybenzyl)-N'-(4-phenoxyphenyl)thiourea, commonly known as MPTU, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of science. MPTU is a thiourea derivative that has been synthesized through a series of chemical reactions, and it exhibits a unique mechanism of action that makes it a promising candidate for future research.
Mécanisme D'action
The mechanism of action of MPTU involves the inhibition of various enzymes and signaling pathways that are involved in cell growth, proliferation, and survival. MPTU has been shown to inhibit the activity of tyrosine kinases, which are enzymes that play a crucial role in cell signaling and proliferation. MPTU has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that degrade extracellular matrix proteins and play a role in tumor invasion and metastasis.
Biochemical and Physiological Effects:
MPTU has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, the inhibition of angiogenesis, and the improvement of cognitive function and endothelial function. MPTU has also been shown to have anti-inflammatory effects and to modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MPTU for lab experiments is its high purity and stability, which allows for accurate and reproducible results. MPTU is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of MPTU is its relatively low solubility in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on MPTU, including the development of new therapeutic applications, the optimization of its synthesis and purification methods, and the elucidation of its mechanism of action at the molecular level. One promising direction is the use of MPTU as a potential therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the use of MPTU as a tool for studying the role of tyrosine kinases and matrix metalloproteinases in cancer and other diseases. Further research is needed to fully understand the potential of MPTU and to develop new applications for this promising compound.
Applications De Recherche Scientifique
MPTU has been studied for its potential therapeutic applications in various fields of science, including cancer research, neuroscience, and cardiovascular research. In cancer research, MPTU has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, MPTU has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases. In cardiovascular research, MPTU has been shown to have vasodilatory effects and to improve endothelial function in animal models of hypertension.
Propriétés
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-(4-phenoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-24-18-11-7-16(8-12-18)15-22-21(26)23-17-9-13-20(14-10-17)25-19-5-3-2-4-6-19/h2-14H,15H2,1H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXYKVLDNXKQSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-N'-(4-phenoxyphenyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2-(4-methoxyphenyl)ethyl]amino}-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B3745680.png)
![1-phenyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3745685.png)
![4,6-dimethyl-3-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]-2(1H)-pyridinone](/img/structure/B3745692.png)
![1'-{2-[(2-benzoyl-4-chlorophenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B3745705.png)
![N-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B3745717.png)


![2-iodo-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3745733.png)
![N-(3,4-dichlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B3745752.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-(2-fluorobenzyl)glycinamide](/img/structure/B3745758.png)

![1-[(2-fluorobenzyl)oxy]-2-methoxy-4-(2-nitrovinyl)benzene](/img/structure/B3745771.png)

![N-(3-chlorophenyl)-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B3745791.png)